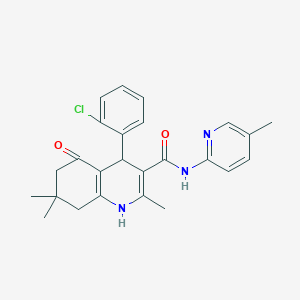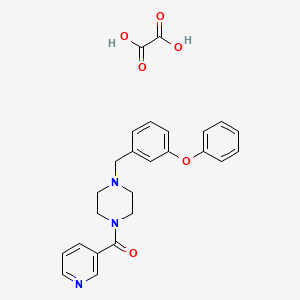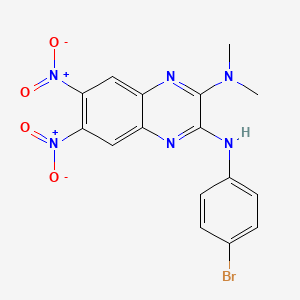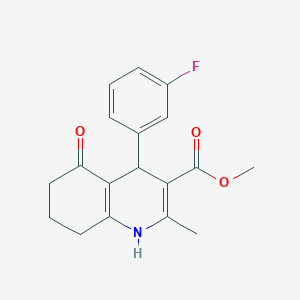
3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide, also known as GSK-3 inhibitor VIII, is a synthetic chemical compound that has been widely used in scientific research due to its potential therapeutic benefits. This compound belongs to the class of benzamide derivatives and has been found to have a significant impact on various cellular processes.
作用机制
3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide acts as a potent inhibitor of glycogen synthase kinase-3 (3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide), an enzyme that plays a critical role in various cellular processes. 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide is involved in the regulation of glycogen metabolism, cell proliferation, and differentiation. By inhibiting 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide, 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide can modulate various signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide have been extensively studied. This compound has been found to have a significant impact on various cellular processes, including apoptosis, cell cycle regulation, and gene expression. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. It has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One of the main advantages of using 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide in lab experiments is its potent inhibitory activity against 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide. This compound has been extensively used in the study of various diseases, including cancer, Alzheimer's disease, and diabetes. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
未来方向
There are several future directions for the use of 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide in scientific research. One direction is the development of more potent and selective 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide inhibitors that can be used in the treatment of various diseases. Another direction is the study of the role of 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide in other cellular processes, including autophagy and protein synthesis. Additionally, the use of 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide in combination with other drugs or therapies may enhance its therapeutic potential and reduce its toxicity.
合成方法
The synthesis of 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide involves the reaction of 3-chlorobenzoic acid with N-(2-hydroxy-2-phenylethyl)glycine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields the desired product, which can be purified using column chromatography.
科学研究应用
3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide has been extensively used in scientific research due to its potential therapeutic benefits. This compound has been found to have a significant impact on various cellular processes, including apoptosis, cell cycle regulation, and gene expression. It has been used in the study of various diseases, including cancer, Alzheimer's disease, and diabetes.
属性
IUPAC Name |
3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-13-8-4-7-12(9-13)15(19)17-10-14(18)11-5-2-1-3-6-11/h1-9,14,18H,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFPRBZLQQMYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5310487 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-fluorophenyl)amino]-1-phenyl-1-propanone](/img/structure/B4968584.png)

![1-acetyl-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-4-piperidinecarboxamide](/img/structure/B4968607.png)
![3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B4968615.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4968616.png)
![2-[2-(2-chlorophenoxy)ethyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4968626.png)
![N~2~-(3,5-dichlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4968636.png)
![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 2-methyl-N-[(4-methylphenyl)sulfonyl]-L-alaninate](/img/structure/B4968645.png)
![diethyl {[(2-methoxy-5-methylphenyl)amino]methylene}malonate](/img/structure/B4968648.png)



![5-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968669.png)
![1-{3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B4968674.png)